
3-(Anthracen-9-yl)-5-tert-butyl-4-nitro-1,2-oxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Anthracen-9-yl)-5-(tert-butyl)-4-nitroisoxazole is an organic compound that belongs to the class of isoxazoles. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of an anthracene moiety, a tert-butyl group, and a nitro group attached to the isoxazole ring. The anthracene moiety is known for its aromatic properties, which can contribute to the compound’s stability and reactivity.
Méthodes De Préparation
The synthesis of 3-(Anthracen-9-yl)-5-(tert-butyl)-4-nitroisoxazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.
Introduction of the Anthracene Moiety: The anthracene group can be introduced through a Friedel-Crafts acylation reaction, where anthracene is reacted with an acyl chloride in the presence of a Lewis acid catalyst.
Addition of the tert-Butyl Group: The tert-butyl group can be introduced via an alkylation reaction using tert-butyl chloride and a strong base such as sodium hydride.
Nitration: The nitro group can be introduced through a nitration reaction using a mixture of concentrated nitric acid and sulfuric acid.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Analyse Des Réactions Chimiques
3-(Anthracen-9-yl)-5-(tert-butyl)-4-nitroisoxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the anthracene moiety can be functionalized with various substituents using reagents like halogens or alkylating agents.
Cycloaddition: The isoxazole ring can participate in cycloaddition reactions with dienes or other dipolarophiles, leading to the formation of complex polycyclic structures.
Applications De Recherche Scientifique
3-(Anthracen-9-yl)-5-(tert-butyl)-4-nitroisoxazole has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules and materials. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: The compound’s potential biological activity is of interest in the development of new pharmaceuticals and bioactive molecules. Its interactions with biological targets can be studied to identify potential therapeutic applications.
Medicine: The compound may serve as a lead compound in drug discovery efforts, particularly in the search for new treatments for diseases where isoxazole derivatives have shown promise.
Industry: The compound can be used in the development of new materials with specific properties, such as fluorescence or photoreactivity, which are valuable in various industrial applications.
Mécanisme D'action
The mechanism of action of 3-(Anthracen-9-yl)-5-(tert-butyl)-4-nitroisoxazole depends on its specific interactions with molecular targets. The nitro group can participate in redox reactions, while the anthracene moiety can engage in π-π stacking interactions with aromatic residues in proteins or nucleic acids. The isoxazole ring can act as a hydrogen bond acceptor, facilitating interactions with biological macromolecules. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar compounds to 3-(Anthracen-9-yl)-5-(tert-butyl)-4-nitroisoxazole include other isoxazole derivatives with different substituents. Some examples are:
3-(Anthracen-9-yl)-5-(tert-butyl)-4-aminoisoxazole: This compound has an amino group instead of a nitro group, which can significantly alter its reactivity and biological activity.
3-(Anthracen-9-yl)-5-(tert-butyl)-4-methoxyisoxazole: The presence of a methoxy group can influence the compound’s electronic properties and its interactions with other molecules.
3-(Anthracen-9-yl)-5-(tert-butyl)-4-chloroisoxazole: The chloro substituent can enhance the compound’s electrophilicity and its potential for further functionalization.
The uniqueness of 3-(Anthracen-9-yl)-5-(tert-butyl)-4-nitroisoxazole lies in its specific combination of substituents, which confer distinct chemical and biological properties that can be leveraged in various research and industrial applications.
Propriétés
Numéro CAS |
922139-06-8 |
|---|---|
Formule moléculaire |
C21H18N2O3 |
Poids moléculaire |
346.4 g/mol |
Nom IUPAC |
3-anthracen-9-yl-5-tert-butyl-4-nitro-1,2-oxazole |
InChI |
InChI=1S/C21H18N2O3/c1-21(2,3)20-19(23(24)25)18(22-26-20)17-15-10-6-4-8-13(15)12-14-9-5-7-11-16(14)17/h4-12H,1-3H3 |
Clé InChI |
AWLULQGUMUMPKI-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=C(C(=NO1)C2=C3C=CC=CC3=CC4=CC=CC=C42)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Amino-2-{[(5-chlorothiophen-2-yl)methyl]amino}pyrimidin-4(3H)-one](/img/structure/B12915751.png)

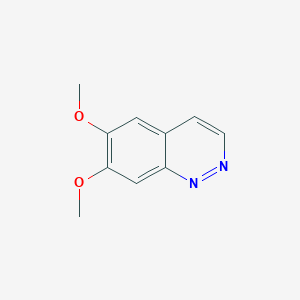
![4-Chloro-5-[(3,4-dichlorophenyl)methoxy]-2-methylpyridazin-3(2H)-one](/img/structure/B12915767.png)
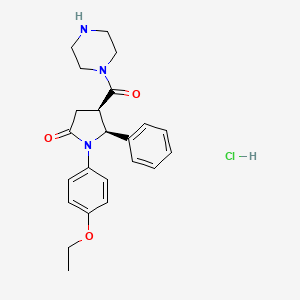
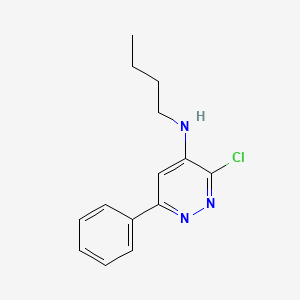

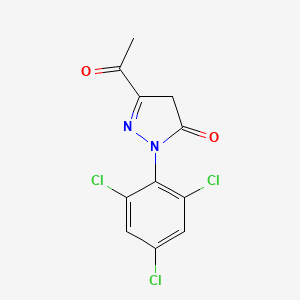
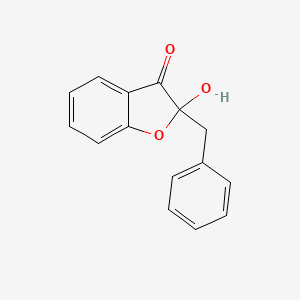
![3-Bromo-6-chloro-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12915807.png)
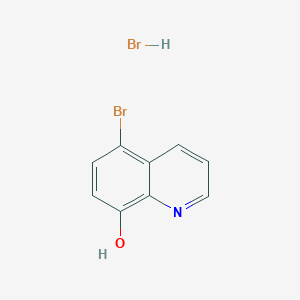
![2-Methyl-6-nitro-2-(phenoxymethyl)-2,3-dihydroimidazo[2,1-b][1,3]oxazole](/img/structure/B12915814.png)

